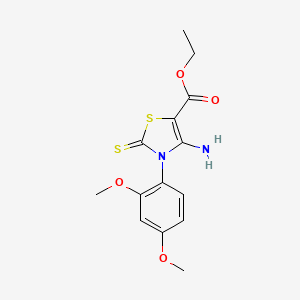

ethyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

説明

Ethyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and a dimethoxyphenyl group

特性

IUPAC Name |

ethyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-4-20-13(17)11-12(15)16(14(21)22-11)9-6-5-8(18-2)7-10(9)19-3/h5-7H,4,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYBXOMJFNKQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=C(C=C(C=C2)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl bromoacetate under basic conditions to yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

Ethyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas are frequently used.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amino group.

科学的研究の応用

Biological Activities

1. Anticancer Potential

Research indicates that compounds containing thiazole moieties exhibit promising anticancer activities. Ethyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has been evaluated for its cytotoxic effects on various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival and proliferation.

- Case Study : A study demonstrated that derivatives of thiazole significantly reduced the viability of MCF-7 breast cancer cells, suggesting a potential application as a chemotherapeutic agent .

2. Antimicrobial Activity

The thiazole scaffold is known for its antimicrobial properties. Ethyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has been tested against various bacterial strains:

- Results : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Implication : This suggests its potential use in developing new antibiotics to combat resistant bacterial strains.

Synthesis and Derivatives

The synthesis of ethyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. Understanding the synthetic pathways is crucial for optimizing yield and purity.

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Condensation | Ethyl ester + Thiazole derivative | 70 |

| 2 | Cyclization | Sulfur source + Base | 85 |

| 3 | Purification | Crystallization | 90 |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have shown that modifications on the thiazole ring and substituents significantly influence biological activity:

- Substituent Variations : Changing the position or type of substituents on the aromatic ring can enhance potency.

- Optimization : Researchers are focusing on optimizing these substituents to improve efficacy and reduce toxicity.

作用機序

The mechanism of action of ethyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazole ring and amino group allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Ethyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

Thiazole-4-carboxylates: These compounds share a similar core structure but differ in their substituents, affecting their reactivity and applications.

2,4-Dimethoxyphenyl derivatives: Compounds with the 2,4-dimethoxyphenyl group may have similar biological activities but differ in their overall properties due to variations in the rest of the molecule.

The uniqueness of ethyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

Ethyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring with a sulfanylidene group and an amino substituent at the 4-position. The presence of methoxy groups enhances its pharmacological properties. The synthesis typically involves the reaction of ethyl piperazine-1-carboxylate with suitable thiazole precursors under controlled conditions to yield the desired product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including ethyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate. For example:

- Cell Viability Assays : The compound demonstrated a concentration-dependent cytotoxic effect on various cancer cell lines. In particular, it exhibited an IC50 value of 8.6 μM against SIRT2 (Sirtuin 2) inhibition in SCC13 cells after 48 hours of treatment. This suggests that the compound can effectively inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. Ethyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene has shown promising results in preliminary antimicrobial screenings:

- In Vitro Studies : Tests against a range of bacterial strains indicated significant antibacterial activity. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Study 1: Antitumor Activity Against Human Cell Lines

A comprehensive study evaluated several thiazole derivatives for their antitumor activity against 60 human tumor cell lines. Ethyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene was included in these evaluations and showed notable activity across multiple cell lines with varying degrees of sensitivity .

| Cell Line | GI50 Value (μM) |

|---|---|

| RPMI-8226 | 0.08 |

| A549 (Lung Cancer) | 38.3 |

| MCF7 (Breast Cancer) | 28.5 |

Study 2: Mechanistic Insights into SIRT2 Inhibition

The inhibition of SIRT2 by ethyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene was further explored through Western blot analyses which revealed increased levels of acetylated α-tubulin in treated cells compared to control groups. This suggests that the compound's action may be mediated through histone deacetylase inhibition, leading to altered gene expression profiles associated with cancer cell proliferation .

Q & A

Q. Q1: What are the key considerations for optimizing the synthesis of ethyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate?

Methodological Answer: Synthetic optimization should focus on solvent selection, reaction temperature, and catalyst efficiency. For example, refluxing in ethanol with glacial acetic acid as a catalyst (common in thiazole syntheses) can improve yields by stabilizing intermediates . Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of amine and carbonyl precursors) minimizes side products like unreacted thiosemicarbazides .

Q. Q2: How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), aromatic protons from the 2,4-dimethoxyphenyl group (δ ~6.5–7.5 ppm), and the thiazole ring protons (δ ~7.0–8.0 ppm). Methoxy groups appear as singlets at δ ~3.8 ppm .

- IR: Stretching vibrations for C=O (ester, ~1700 cm⁻¹), C=S (~1250 cm⁻¹), and N-H (amine, ~3300 cm⁻¹) confirm functional groups .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 365 for M⁺) and fragmentation patterns (e.g., loss of COOEt group) validate the molecular formula .

Advanced Research Questions

Q. Q3: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Methodological Answer: Single-crystal X-ray diffraction provides precise bond lengths and angles, particularly for the thiazole ring and sulfanylidene group. For example, the C=S bond length (~1.65 Å) and dihedral angles between the thiazole and dimethoxyphenyl rings can confirm non-planar conformations, which influence electronic properties . Crystallization in polar solvents (e.g., DMF/ethanol) enhances crystal quality .

Q. Q4: What strategies address contradictions in reported pharmacological data (e.g., antioxidant vs. cytotoxic effects)?

Methodological Answer:

- Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .

- Bioassay Standardization: Ensure consistent cell lines (e.g., HeLa for cytotoxicity) and antioxidant assays (e.g., DPPH radical scavenging) with positive controls like ascorbic acid .

- Mechanistic Studies: Compare ROS scavenging (antioxidant) vs. mitochondrial membrane disruption (cytotoxic) pathways using flow cytometry .

Q. Q5: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic centers. The sulfanylidene sulfur and ester carbonyl are likely reactive sites. Fukui indices quantify local softness, guiding experimental design for regioselective modifications . Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like kinase enzymes .

Q. Q6: What experimental approaches elucidate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Analog Synthesis: Replace the 2,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents .

- Biological Screening: Test analogs for IC₅₀ values against cancer cell lines (MTT assay) and compare with computational ADMET predictions .

- QSAR Modeling: Use partial least squares (PLS) regression to correlate substituent Hammett constants (σ) with bioactivity .

Q. Q7: How can degradation pathways under physiological conditions be analyzed?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation products via LC-MS .

- Metabolite Identification: Use hepatocyte microsomes and UPLC-QTOF-MS to detect phase I/II metabolites (e.g., demethylation of methoxy groups) .

Q. Q8: What mechanistic insights can kinetic isotope effect (KIE) studies provide for reactions involving this compound?

Methodological Answer: KIE experiments (e.g., deuterium labeling at the amine group) differentiate between concerted and stepwise mechanisms in cyclization reactions. A high KIE (>2) suggests rate-limiting proton transfer, while a low KIE (<1.5) indicates transition-state bond reorganization .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。